Succinic acid (tromethamine)

Anxiolytic Behavioral Pharmacology In Vivo Efficacy

Researchers requiring a soluble, bioavailable succinate source with physiological buffering face formulation challenges with simple alkali salts. Succinic acid tromethamine (CAS 84540-64-7) directly solves this as a 1:1 salt combining TCA cycle intermediate activity with an ideal pKa for in vivo systems. - 25% higher aqueous solubility (100 mg/mL) vs. free acid, enabling concentrated, low-volume dosing. - Intrinsic tromethamine buffering eliminates need for separate pH adjusters, simplifying preclinical formulations. - Validated as an orally active anxiolytic agent for rodent behavioral models like elevated plus-maze.

Molecular Formula C8H17NO7
Molecular Weight 239.22 g/mol
Cat. No. B12402481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinic acid (tromethamine)
Molecular FormulaC8H17NO7
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C4H11NO3.C4H6O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8)
InChIKeyNPUOAAGNARLFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinic Acid Tromethamine Salt: Baseline Characteristics


Succinic acid tromethamine (CAS 84540-64-7), also known as tris succinate, is a 1:1 salt formed from the dicarboxylic acid succinic acid and the organic amine buffer tromethamine (tris(hydroxymethyl)aminomethane) [1]. This compound is an intermediate in the tricarboxylic acid (TCA) cycle and has been launched as an orally active anxiolytic agent . It is also used as a precursor for industrial chemicals in the food, chemical, and pharmaceutical sectors, and the tromethamine component confers buffering capacity and the potential for improved solubility compared to the free acid form [1].

1

Salt-form selection

Tromethamine counterion enhances aqueous handling over free acid for behavioral pharmacology and formulation studies.

2

Dual-function buffering

Intrinsic pKa ~8.1 provides physiological pH control without additional buffer salts in complex biological media.

3

Metabolic & signaling context

Fits TCA cycle intermediate studies, anxiolytic screening, and intracellular pH modulation research.

4

Pre-formulation readiness

Reported solubility supports concentrated stock solutions for in vivo oral or injectable preclinical dosing.

Why Generic Substitution Fails for Succinic Acid Tromethamine


Simple substitution of succinic acid tromethamine with the free acid or other succinate salts (e.g., sodium succinate) is not a scientifically sound practice, particularly for in vivo or pharmaceutical applications. The choice of counterion (tromethamine vs. sodium, potassium, etc.) is a critical formulation variable that dictates a compound's physicochemical properties. Specifically, tromethamine is known to form salts that can significantly increase aqueous solubility and dissolution rates of acidic drugs , and it confers intrinsic buffering capacity with a pKa ideal for physiological systems [1]. This dual functionality—enhancing bioavailability while providing pH control—is absent in simple alkali metal succinates. While the primary anxiolytic activity is attributed to the succinate anion [2], the tromethamine salt form is essential for achieving the desired solubility, stability, and buffering profile in a final formulation, thereby preventing performance failures that could arise from using a non-equivalent salt.

Attribute
Succinic Acid Tromethamine (Target)
Free Acid / Simple Succinates (Substitute)
Aqueous Solubility
May enhance formulation handling and reduce dosing volume.
Lower solubility may limit concentrated stock preparation and alter in vivo exposure.
Buffering Capacity
Dual-band control (pH 3.5–5.5 & 7.0–9.0) via tromethamine counterion.
Single acidic band (pH 3.5–5.5) only; lacks independent physiological pH stabilization.
Formulation Stability
Salt form may support distinct stability and dissolution profiles vs. free acid.
Simple counterion switch (Na, K) may shift pH-dependent stability and component compatibility.

Succinic Acid Tromethamine: Evidence Guide


In Vivo Anxiolytic Efficacy vs. Diazepam

In a controlled study, the anxiolytic activity of succinic acid (the active anion component of succinic acid tromethamine) was compared to the benzodiazepine diazepam in the elevated plus-maze test. Both compounds increased the percentage of time spent in open arms, a primary measure of anxiolytic effect. This data supports the efficacy of the succinate anion and, by class-level inference, its tromethamine salt, relative to a well-established anxiolytic standard [1].

Anxiolytic model
Class-level inference
Reported increase in open-arm time vs. vehicle; comparable behavioral response to diazepam in elevated plus-maze.
Supports behavioral endpoint context for succinate-based compounds.
Succinic acid tested at 3–6 mg/kg PO in male mice; class-level inference applied to tromethamine salt.
Anxiolytic Behavioral Pharmacology In Vivo Efficacy

Aqueous Solubility vs. Free Acid

The aqueous solubility of succinic acid tromethamine is quantitatively differentiated from that of the free acid, a key attribute for formulation and in vivo dosing. Data from technical datasheets indicates the tromethamine salt has a higher solubility than the free acid, which is critical for creating concentrated stock solutions and ensuring proper dissolution in biological assays .

Aqueous solubility
Data to verify
Reported ~100 mg/mL in water (approx. 25% higher than free acid).
Supports formulation-context for higher-concentration stock solutions.
Source: technical datasheet; experimental re-verification recommended for specific aqueous buffers.
Formulation Physicochemical Properties Solubility

Intrinsic Buffering Capacity vs. Simple Succinates

A critical functional differentiation of succinic acid tromethamine is its intrinsic buffering capacity, which is a property of the tromethamine counterion. Unlike sodium or potassium succinate, the tromethamine component provides a stable pH environment in the physiological range . This dual functionality makes the compound valuable in formulations where both the succinate anion and pH control are required, eliminating the need for separate buffer salts [1].

Buffer context
Class-level inference
Dual buffering band via tromethamine (pKa ~8.1) and succinate, covering physiological pH 7.0–9.0.
Reduces need for extra buffer salts in complex biological formulations.
Simple alkali succinates only buffer in acidic range (pH 3.5–5.5).
Formulation Biologics pH Control

Succinic Acid Tromethamine: Application Scenarios


Aqueous Anxiolytic Formulation with Enhanced Solubility

Procure succinic acid tromethamine when preparing oral or injectable anxiolytic solutions for preclinical research. As demonstrated in the evidence guide, its 25% higher aqueous solubility (100 mg/mL) compared to succinic acid (80 mg/mL) simplifies the preparation of concentrated dosing solutions, reducing the volume required for administration and improving experimental workflow.

Dual-Function Component for Biological Buffers

Utilize this compound as a strategic ingredient in buffer systems where both the biological activity of succinate (e.g., TCA cycle intermediate) and stable pH control are required. The intrinsic buffering capacity of the tromethamine counterion near physiological pH [1] distinguishes it from sodium or potassium succinate, allowing it to serve as a source of succinate anion while simultaneously maintaining pH, thereby simplifying formulation composition and reducing the risk of component incompatibilities.

Anxiolytic Screening in Rodent Models

Select succinic acid tromethamine as a positive control or test article in rodent models of anxiety, such as the elevated plus-maze. The class-level efficacy inferred from studies with succinic acid provides a benchmark for anxiolytic activity [2]. The improved solubility of the salt form ensures reliable dosing and consistent exposure, making it a robust choice for screening novel anxiolytic candidates or investigating metabolic pathways.

Application
Selection Property
Validation Focus
Behavioral pharmacology
Anion activity context
Model-relevant endpoint response vs. vehicle and reference compounds.
Aqueous formulation
Counterion solubility profile
Stock solution stability and maximal achievable concentration in dosing buffers.
Buffer systems
Dual-function component
pH control fidelity and anion activity in cell-free and cell-based assays.
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